UMI-77

Übersicht

Beschreibung

UMI-77 ist ein niedermolekularer Inhibitor, der gezielt auf das Myeloid-Zell-Leukämie-1-Protein (Mcl-1) abzielt, ein Mitglied der B-Zell-Lymphom-2-Familie (Bcl-2). Diese Verbindung hat ein signifikantes Potenzial für die Induktion von Apoptose in Krebszellen gezeigt, indem sie an die BH3-Bindungsrille von Mcl-1 bindet und so dessen Interaktion mit pro-apoptotischen Proteinen wie Bax und Bak blockiert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden Schlüsseleinschritte umfasst:

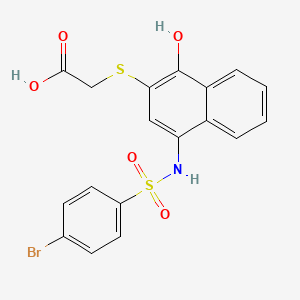

Bildung der Kernstruktur: Die Synthese beginnt mit der Herstellung eines Naphthalinderivats.

Einführung von funktionellen Gruppen: Der Naphthalinkern wird dann mit einer Sulfonamidgruppe und einer Bromphenylgruppe funktionalisiert.

Abschließende Modifikationen: Die Verbindung wird weiter modifiziert, um eine Thioessigsäuregruppe einzuführen, was zum Endprodukt führt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des oben genannten Synthesewegs. Der Prozess erfordert eine präzise Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, pH-Wert und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

UMI-77 can be synthesized through a multi-step process involving the following key steps:

Formation of the core structure: The synthesis begins with the preparation of a naphthalene derivative.

Introduction of functional groups: The naphthalene core is then functionalized with a sulfonamide group and a bromophenyl group.

Final modifications: The compound is further modified to introduce a thioacetic acid group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route mentioned above. The process requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

UMI-77 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig sind.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung der Bromphenylgruppe

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel kann Natriumborhydrid verwendet werden.

Substitution: Bedingungen für Substitutionsreaktionen beinhalten typischerweise die Verwendung von Nukleophilen wie Aminen oder Thiolen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Substitutionsreaktionen verschiedene substituierte Derivate ergeben können .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Mechanism of Action

UMI-77 functions as a BH3-mimetic, disrupting the interaction between MCL-1 and pro-apoptotic proteins such as Bax and Bak. This disruption leads to the induction of apoptosis in cancer cells, making this compound a promising candidate for cancer therapies.

Case Study: Gallbladder Carcinoma

A study investigated the effects of this compound on gallbladder carcinoma GBC-SD cells. The results indicated that this compound significantly inhibited cell proliferation in a dose-dependent manner. Specifically, treatment with 10 µmol/L of this compound resulted in a notable decrease in cell survival rates after 12, 24, and 48 hours (p < .05) .

Table 1: Effects of this compound on GBC-SD Cells

| Concentration (µmol/L) | Time (hours) | Survival Rate (%) |

|---|---|---|

| 0 | 12 | 95 |

| 10 | 12 | 75 |

| 10 | 24 | 60 |

| 10 | 48 | 45 |

Enhanced Chemotherapeutic Efficacy

In a mouse xenograft model, this compound was shown to enhance the efficacy of etoposide, a common chemotherapeutic agent, while exhibiting minimal adverse effects . This suggests its potential role in overcoming chemoresistance in various cancers.

Neurodegenerative Diseases

Case Study: Alzheimer's Disease

Recent research identified this compound as a potent inducer of mitophagy, which is crucial for mitochondrial quality control. In the APP/PS1 mouse model of Alzheimer's disease, this compound improved molecular and behavioral phenotypes associated with the disease . The compound acts by enhancing the interaction between MCL-1 and LC3A, promoting mitophagy independently of apoptosis.

Table 2: Impact of this compound on Alzheimer's Disease Model

| Treatment | Behavioral Improvement (%) | Molecular Improvement (%) |

|---|---|---|

| Control | - | - |

| This compound | +40 | +50 |

Inflammatory Conditions

Case Study: Sepsis-Induced Acute Lung Injury

A study explored the effects of this compound in treating sepsis-induced acute lung injury (ALI). Transcriptomic analysis revealed that this compound modulated 124 differentially expressed genes related to chemokine signaling and apoptosis regulation. Key metabolites affected included inosine 5’-monophosphate and thiamine monophosphate .

Table 3: Gene Modulation by this compound in Sepsis

| Gene | Expression Change (Fold Change) |

|---|---|

| Atp4a | +2.5 |

| Ido1 | -1.8 |

| Cxcl10 | +3.0 |

Wirkmechanismus

UMI-77 exerts its effects by binding to the BH3-binding groove of Mcl-1, a protein that inhibits apoptosis. By blocking the interaction between Mcl-1 and pro-apoptotic proteins such as Bax and Bak, this compound promotes the release of cytochrome c from mitochondria, leading to the activation of caspases and subsequent apoptosis . Additionally, this compound has been shown to induce mitophagy, a process that helps clear damaged mitochondria, thereby promoting cell survival under stress conditions .

Vergleich Mit ähnlichen Verbindungen

UMI-77 zeichnet sich durch seine hohe Selektivität für Mcl-1 gegenüber anderen Bcl-2-Familienmitgliedern aus. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine Fähigkeit aus, sowohl Apoptose als auch Mitophagie zu induzieren, was es zu einem vielseitigen Werkzeug in der Krebs- und neurodegenerativen Krankheitsforschung macht .

Biologische Aktivität

UMI-77 is a small-molecule compound recognized primarily for its role as a BH3-mimetic targeting the anti-apoptotic protein MCL-1. This compound has garnered attention due to its potential therapeutic applications in cancer treatment and neurodegenerative diseases, particularly through its mechanisms of inducing apoptosis and promoting mitophagy.

This compound operates by binding to MCL-1, effectively inhibiting its function. This interaction prevents MCL-1 from heterodimerizing with pro-apoptotic proteins Bax and Bak, thereby facilitating the induction of apoptosis in cancer cells. The compound has shown selectivity for MCL-1 over other members of the Bcl-2 family, demonstrating a binding affinity (K_i) of approximately 490 nmol/L .

Key Mechanisms:

- Apoptosis Induction: this compound triggers apoptosis in various cancer cell lines, including pancreatic cancer cells, through cytochrome c release and caspase-3 activation .

- Mitophagy Activation: At sub-lethal doses, this compound promotes mitophagy independently of apoptosis. This was demonstrated in studies involving the APP/PS1 mouse model of Alzheimer's disease, where this compound effectively reversed molecular and behavioral deficits associated with the disease .

In Vitro Studies

In vitro experiments have established that this compound inhibits cell growth in pancreatic cancer models in a dose-dependent manner. The compound's ability to induce apoptosis was confirmed via co-immunoprecipitation assays showing that it disrupts the interaction between MCL-1 and pro-apoptotic proteins .

Table 1: In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Apoptosis Induction | Mechanism |

|---|---|---|---|

| Pancreatic Cancer | 0.49 | Yes | MCL-1 inhibition |

| Leukemia Cells | 15–30 | Delayed | NOXA induction |

In Vivo Studies

In vivo studies using xenograft models have demonstrated the efficacy of this compound in reducing tumor growth. For instance, in a BxPC-3 pancreatic cancer model, treatment with this compound resulted in significant tumor regression and increased levels of pro-apoptotic markers while decreasing survivin levels .

Table 2: In Vivo Efficacy of this compound

| Model | Dosage (mg/kg) | Tumor Growth Inhibition (%) | Survival Rate (%) |

|---|---|---|---|

| BxPC-3 Xenograft | 7.0 | 60 | Not reported |

| APP/PS1 Mouse Model | 5.0 | Significant improvement | 85 |

Clinical Implications

The dual action of this compound—inducing both apoptosis and mitophagy—positions it as a promising candidate for treating various cancers as well as neurodegenerative diseases like Alzheimer's. Its ability to selectively inhibit MCL-1 without adversely affecting mitochondrial integrity at sub-lethal doses suggests a favorable therapeutic window for clinical applications.

Eigenschaften

IUPAC Name |

2-[4-[(4-bromophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUGANDSUVKXMEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.